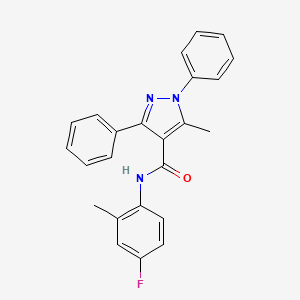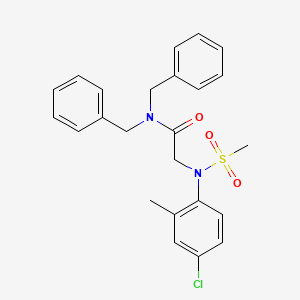![molecular formula C13H13NO4 B5966230 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B5966230.png)
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione, also known as MFA-1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an interesting target for researchers in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is still not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular function and ultimately lead to the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of certain enzymes involved in cell signaling pathways. Additionally, 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in lab experiments is its unique chemical structure, which makes it an interesting target for researchers. Additionally, the synthesis method for 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been optimized to yield high purity compound in good yields. However, one limitation of using 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione. One potential area of study is its use as a fluorescent probe for imaging biological systems. Another potential area of study is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione and its potential use as an anticancer agent.
Métodos De Síntesis
The synthesis of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione involves the reaction of 2-methoxyaniline with maleic anhydride in the presence of a catalyst. The resulting product is then treated with ethylamine to form the final compound. This synthesis method has been optimized to yield high purity 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione in good yields.
Aplicaciones Científicas De Investigación
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a potential anticancer agent, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-hydroxy-4-[N-(2-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(12-10(15)7-18-13(12)16)14-9-5-3-4-6-11(9)17-2/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYOKWQRSAPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC)C2=C(COC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5966148.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5966151.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)
![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![3-[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5966203.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5966204.png)

![3-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5966220.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B5966229.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5966235.png)